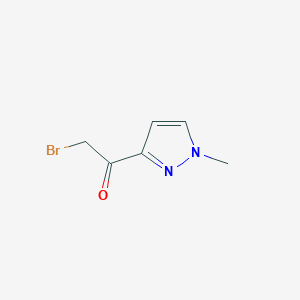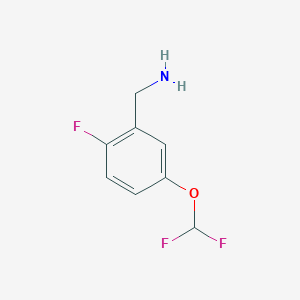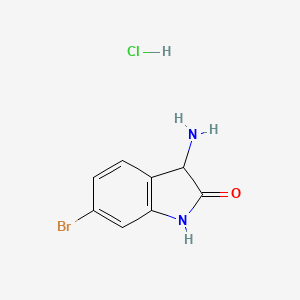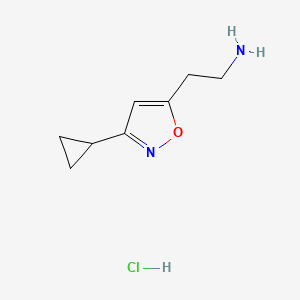![molecular formula C14H26N2O5S B15304396 tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a sulfamoyl group
Méthodes De Préparation
The synthesis of tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and sulfamoyl groups. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Analyse Des Réactions Chimiques
tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Applications De Recherche Scientifique
tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of sulfamoyl-containing compounds with biological targets
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate include:
tert-Butyl 4-amino-1-piperidinecarboxylate: Another tert-butyl ester with a different ring structure.
tert-Butyl carbamates: Compounds with a tert-butyl group attached to a carbamate moiety.
tert-Butyl esters: A broad class of compounds with a tert-butyl group attached to an ester functional group .
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C14H26N2O5S |
|---|---|
Poids moléculaire |
334.43 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(oxan-4-ylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)16-7-4-12(10-16)22(18,19)15-11-5-8-20-9-6-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1 |
Clé InChI |
VXFUJYNKDGWJFJ-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC2CCOCC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)

![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)



![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)


